molecular formula C16H13N3O2S B11072370 3-(3-methoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(3-methoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11072370
M. Wt: 311.4 g/mol
InChI Key: KJYZTMVDJGHAPO-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-4-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-4-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 3-methoxyphenyl and 2-thienyl groups can be done via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield.

    Catalyst Selection: Use of efficient catalysts to speed up the reaction and improve yield.

    Purification Processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-4-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-4-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. This could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Pathway Modulation: Affecting signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-METHOXYPHENYL)-4-(2-THIENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: can be compared with other pyrrolo[3,4-c]pyrazole derivatives.

    Other Heterocyclic Compounds: Such as indoles, pyrroles, and pyrazoles.

Uniqueness

    Structural Features: The combination of the 3-methoxyphenyl and 2-thienyl groups with the pyrrolo[3,4-c]pyrazole core makes it unique.

    Biological Activity: Its potential biological activities might differ from other similar compounds, making it a subject of interest in research.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-thiophen-2-yl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C16H13N3O2S/c1-21-10-5-2-4-9(8-10)13-12-14(11-6-3-7-22-11)17-16(20)15(12)19-18-13/h2-8,14H,1H3,(H,17,20)(H,18,19)

InChI Key

KJYZTMVDJGHAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC3=C2C(NC3=O)C4=CC=CS4

Origin of Product

United States

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